molecular formula C9H12N4O2S B12794263 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,1-dimethylethyl)-6-methyl- CAS No. 64484-44-2

5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,1-dimethylethyl)-6-methyl-

Cat. No.: B12794263
CAS No.: 64484-44-2
M. Wt: 240.28 g/mol
InChI Key: NLVPKJRYZOIZGV-UHFFFAOYSA-N
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Description

5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,1-dimethylethyl)-6-methyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes both thiadiazole and triazine rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,1-dimethylethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,1-dimethylethyl)-6-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Thiourea-Based Compounds: These compounds share some structural similarities and can undergo similar reactions.

    Tetrazole Derivatives: These compounds also feature nitrogen-rich ring systems and have comparable reactivity.

Uniqueness

What sets 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,1-dimethylethyl)-6-methyl- apart is its specific ring fusion and the presence of both thiadiazole and triazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64484-44-2

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

2-tert-butyl-6-methyl-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C9H12N4O2S/c1-9(2,3)5-11-13-7(16-5)10-6(14)12(4)8(13)15/h1-4H3

InChI Key

NLVPKJRYZOIZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NC(=O)N(C2=O)C)S1

Origin of Product

United States

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